n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine
CAS No.:
Cat. No.: VC19980756
Molecular Formula: C11H14F3NO
Molecular Weight: 233.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F3NO |
|---|---|
| Molecular Weight | 233.23 g/mol |
| IUPAC Name | N-[(3-ethoxyphenyl)methyl]-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C11H14F3NO/c1-2-16-10-5-3-4-9(6-10)7-15-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3 |
| Standard InChI Key | YNDIJVQWUYDGMF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)CNCC(F)(F)F |
Introduction
Molecular Features and Structural Analysis
Chemical Identity
N-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine has the molecular formula C₁₁H₁₄F₃NO and a molecular weight of 233.23 g/mol. Its IUPAC name is N-[(3-ethoxyphenyl)methyl]-2,2,2-trifluoroethanamine, and its canonical SMILES string is CCOC1=CC=CC(=C1)CNCC(F)(F)F. The compound’s structure combines a meta-ethoxy-substituted benzyl group with a trifluoroethylamine chain, creating a hybrid molecule with distinct electronic and steric properties.
Synthetic Pathways and Challenges
Plausible Synthetic Routes
Although no explicit synthesis for N-(3-ethoxybenzyl)-2,2,2-trifluoroethan-1-amine has been published, a feasible route involves reductive amination between 3-ethoxybenzaldehyde and 2,2,2-trifluoroethylamine:
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Condensation: 3-Ethoxybenzaldehyde reacts with trifluoroethylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.
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Reduction: The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst to yield the final amine .
Challenges in Fluorinated Amine Synthesis
Introducing trifluoromethyl groups into amines often faces hurdles such as:
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Low Nucleophilicity: The electron-withdrawing CF₃ group reduces the amine’s reactivity, requiring activated intermediates or harsh conditions .
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Stability Issues: Trifluoroethylamines are prone to decomposition under acidic or oxidative conditions, complicating purification .
Applications in Medicinal Chemistry
Drug Discovery and Optimization
The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for central nervous system (CNS) therapeutics. For example:
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NK-1 Receptor Antagonists: Analogous CF₃-containing amines show promise in treating chemotherapy-induced nausea and migraines .
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Antimicrobial Agents: Fluorinated amines disrupt bacterial membrane potential, as seen in pyrimidine derivatives like n-isopentyl-4-(trifluoromethyl)pyrimidin-2-amine.
Pharmacokinetic Advantages
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Half-Life Extension: The CF₃ group slows hepatic metabolism by cytochrome P450 enzymes, increasing bioavailability .
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Blood-Brain Barrier Penetration: High lipophilicity (logP > 2) facilitates CNS uptake, critical for neuroactive drugs .
Material Science Applications
Fluorinated Polymers and Coatings
Incorporating N-(3-ethoxybenzyl)-2,2,2-trifluoroethan-1-amine into polymers improves:
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Thermal Stability: Decomposition temperatures increase by 30–50°C compared to non-fluorinated analogs.
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Chemical Resistance: Fluorine’s electronegativity shields against solvent attack, useful in industrial coatings.
Liquid Crystals and Electronic Materials
The compound’s rigid benzyl core and flexible ethoxy chain enable tunable mesophases in liquid crystal displays (LCDs). Trifluoromethyl groups further enhance dielectric anisotropy .
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